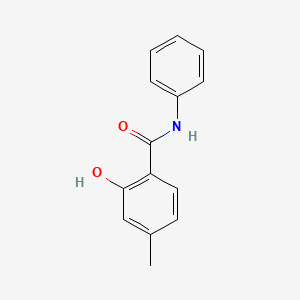

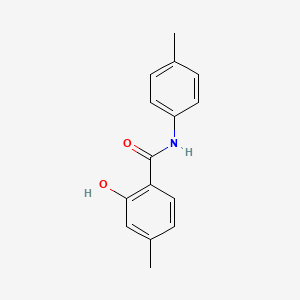

2-Hydroxy-4-methyl-N-phenyl-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

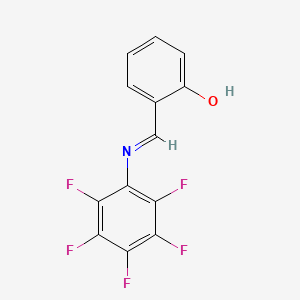

The molecular structure of “2-Hydroxy-4-methyl-N-phenyl-benzamide” is represented by the linear formula C14H13NO2 . Its molecular weight is 227.265 .Chemical Reactions Analysis

While specific chemical reactions involving “2-Hydroxy-4-methyl-N-phenyl-benzamide” are not available, benzamides are known to undergo nucleophilic reactions . These reactions generally occur at sp2 or sp hybridized carbon atoms .Scientific Research Applications

- Researchers have investigated the antioxidant potential of 2-hydroxy-4-methyl-N-phenylbenzamide and its derivatives. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Studies have explored its ability to scavenge free radicals and mitigate oxidative damage .

- 2-Hydroxy-4-methyl-N-phenylbenzamide serves as an intermediate in the synthesis of liquid crystals. Liquid crystals find applications in display technologies (such as LCD screens) and other optical devices. Researchers have explored its role in designing novel liquid crystal materials with specific properties .

- The compound has been investigated as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs or therapeutic agents. Researchers explore its potential for modulating biological pathways, targeting specific receptors, or influencing cellular processes .

- Computational studies involving molecular docking have examined the interactions of 2-hydroxy-4-methyl-N-phenylbenzamide with various protein targets. These investigations provide insights into its binding affinity, potential drug-receptor interactions, and pharmacological relevance .

- Researchers have screened 2-hydroxy-4-methyl-N-phenylbenzamide and related compounds for biological activities. These screenings involve testing their effects on cell lines, enzymes, or specific biological pathways. Such studies help identify potential therapeutic applications or mechanisms of action .

- The compound’s unique structure makes it interesting for material science and nanotechnology applications. Researchers explore its use in designing functional materials, nanoparticles, or coatings. Potential applications include sensors, catalysis, or drug delivery systems .

Antioxidant Properties

Liquid Crystal Synthesis

Pharmaceutical Intermediates

Molecular Docking Studies

Biological Activity Screening

Material Science and Nanotechnology

Safety and Hazards

Mechanism of Action

Biochemical Pathways

It’s worth noting that the compound has been tested in vitro against a number of pathogenic fungi and bacteria and was found to possess remarkable fungicidal and bactericidal properties .

Result of Action

It has been found to possess remarkable fungicidal and bactericidal properties in vitro .

properties

IUPAC Name |

2-hydroxy-4-methyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-7-8-12(13(16)9-10)14(17)15-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTDMZSEFBIATD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-4-methyl-N-phenylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)

![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)

![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)